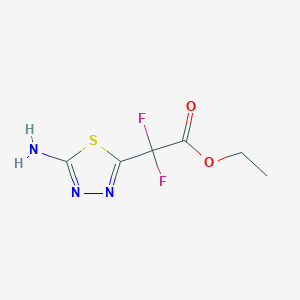
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate typically involves the reaction of ethyl 2,2-difluoroacetate with 5-amino-1,3,4-thiadiazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction would yield amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and interact with DNA.
Agriculture: The compound can be used as a precursor for the synthesis of pesticides and herbicides.
Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as urease, which is crucial for the survival of certain bacteria . The compound can also bind to DNA, interfering with its replication and transcription processes, which is beneficial in anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate can be compared with other thiadiazole derivatives such as:
- 5-amino-1,3,4-thiadiazole-2-thiol
- 2-amino-5-ethyl-1,3,4-thiadiazole
- 5-arylidine amino-1,3,4-thiadiazol-2-sulphonamides
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. This compound is unique due to the presence of the difluoroacetate moiety, which can impart distinct electronic properties and influence its interaction with biological targets .
Eigenschaften
Molekularformel |
C6H7F2N3O2S |
|---|---|
Molekulargewicht |
223.20 g/mol |
IUPAC-Name |
ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C6H7F2N3O2S/c1-2-13-4(12)6(7,8)3-10-11-5(9)14-3/h2H2,1H3,(H2,9,11) |
InChI-Schlüssel |
FPBTZHLLAHCZKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=NN=C(S1)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


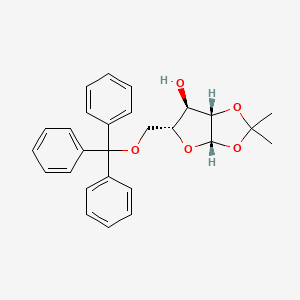


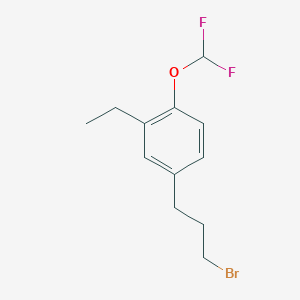
![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)

![4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(phenylamino)-](/img/structure/B14067336.png)



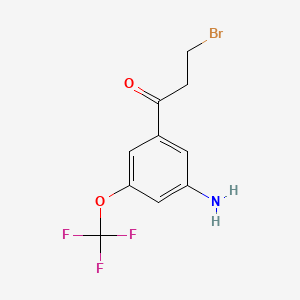
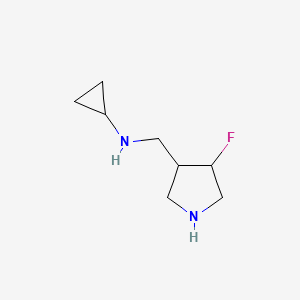
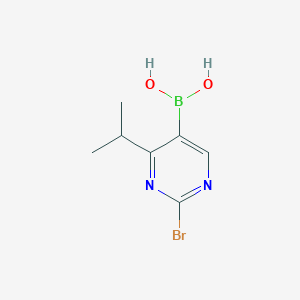
![4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol](/img/structure/B14067390.png)
